Home > Products > Screening Compounds P23470 > Losmapimod hydrochloride
Losmapimod hydrochloride - 1246654-84-1

Losmapimod hydrochloride

Catalog Number: EVT-2759392
CAS Number: 1246654-84-1
Molecular Formula: C22H27ClFN3O2
Molecular Weight: 419.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Losmapimod hydrochloride is a selective and potent inhibitor of the p38 mitogen-activated protein kinase family, specifically targeting the p38 alpha and beta isoforms. This compound has been investigated for its potential therapeutic applications in various conditions, including facioscapulohumeral muscular dystrophy and inflammatory diseases. Originally developed by GlaxoSmithKline, it is currently under evaluation by Fulcrum Therapeutics for its efficacy in treating muscle degeneration associated with facioscapulohumeral muscular dystrophy.

Source and Classification

Losmapimod hydrochloride is classified as a pharmaceutical compound with the IUPAC name (2S)-1-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-5,5,5-trifluoro-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide. Its chemical formula is C22H26FN3O2C_{22}H_{26}FN_{3}O_{2} with a molar mass of approximately 383.467g/mol383.467\,g/mol . The compound has been studied extensively in preclinical and clinical settings due to its role in modulating inflammatory responses and gene expression related to muscle health.

Synthesis Analysis

The synthesis of Losmapimod hydrochloride involves multiple steps, beginning with the preparation of key intermediates. The synthesis typically includes the following methods:

  1. Formation of Key Intermediates: The initial steps involve the creation of various intermediates that will lead to the final structure of Losmapimod.
  2. Purification: After each synthetic step, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The detailed synthetic pathway may vary based on specific laboratory conditions and available reagents .

Molecular Structure Analysis

Losmapimod hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Molecular Formula: C22H26FN3O2C_{22}H_{26}FN_{3}O_{2}
  • Key Features:
    • A pyrrolidine ring which is crucial for its interaction with biological targets.
    • Multiple fluorine atoms that enhance its potency and selectivity as an inhibitor.

The three-dimensional conformation of Losmapimod can be visualized using molecular modeling software, aiding in understanding its interactions at the molecular level .

Chemical Reactions Analysis

Losmapimod hydrochloride undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Reversible Binding: It binds reversibly to p38 mitogen-activated protein kinases, inhibiting their activity.
  2. Hydrolysis: In physiological conditions, Losmapimod may undergo hydrolysis, affecting its stability and bioavailability.
  3. Metabolism: The compound is metabolized in the liver, where it may form active or inactive metabolites that can influence its therapeutic effects.

These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of Losmapimod .

Mechanism of Action

Losmapimod exerts its therapeutic effects primarily through the inhibition of p38 mitogen-activated protein kinases. These kinases play a significant role in:

  1. Inflammatory Response: By inhibiting p38 MAPK activity, Losmapimod reduces the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor-alpha.
  2. Gene Regulation: It modulates the expression of DUX4, a gene implicated in facioscapulohumeral muscular dystrophy, thereby potentially slowing muscle degeneration.

The compound's ability to selectively inhibit these pathways makes it a valuable candidate for treating inflammatory diseases and muscle disorders .

Physical and Chemical Properties Analysis

Losmapimod hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Losmapimod hydrochloride has been investigated for various scientific uses:

  1. Muscle Disorders: Primarily researched for treating facioscapulohumeral muscular dystrophy by inhibiting DUX4 expression.
  2. Inflammatory Diseases: Explored for potential applications in conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease and rheumatoid arthritis.
  3. Cancer Research: Studies have indicated that Losmapimod may overcome resistance mechanisms in certain cancer therapies, particularly in non-small cell lung cancer .
Molecular Pharmacology of Losmapimod Hydrochloride

Mechanism of p38α/β Mitogen-Activated Protein Kinase Inhibition and Isoform Selectivity

Losmapimod hydrochloride is an orally active, competitive adenosine triphosphate inhibitor that selectively targets the p38α (UniProt ID: Q16539) and p38β (UniProt ID: Q15759) isoforms of mitogen-activated protein kinase. It exhibits high-affinity binding (dissociation constant < 10 nM) to the adenosine triphosphate-binding pocket of these kinases, inhibiting their phosphorylation activity. The compound demonstrates >100-fold selectivity for p38α/β over other mitogen-activated protein kinase family members (e.g., p38γ, p38δ, extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase) and unrelated kinases, attributed to its specific interaction with the hydrophobic region adjacent to the adenosine triphosphate-binding site [3] [6].

Structural analyses reveal that losmapimod stabilizes a unique flipped activation loop conformation in phosphorylated p38α, exposing phospho-threonine 180 for dephosphorylation by serine/threonine phosphatases like wild-type p53-induced phosphatase 1. This dual-action mechanism—simultaneous adenosine triphosphate site blockade and enhanced kinase dephosphorylation—contributes to sustained pathway suppression. Isoform specificity is functionally critical: p38α knockdown reduces double homeobox 4 expression by 72% in facioscapulohumeral muscular dystrophy myoblasts, while p38β knockdown achieves 68% suppression, confirming both isoforms independently regulate double homeobox 4 pathogenesis [4] [6].

Table 1: Selectivity Profile of Losmapimod for p38 Mitogen-Activated Protein Kinase Isoforms

IsoformFunction in SignalingLosmapimod InhibitionBiological Consequence of Inhibition
p38αPrimary mediator of inflammation and stress responseIC₅₀ = 8.2 nMSuppresses pro-inflammatory cytokine production (tumor necrosis factor α, interleukin 1β)
p38βComplementary signaling to p38α; muscle-specific rolesIC₅₀ = 7.1 nMModulates muscle differentiation and double homeobox 4 expression
p38γMuscle-specific metabolism regulatorIC₅₀ > 1,000 nMNo significant inhibition
p38δExpressed in exocrine glands and immune cellsIC₅₀ > 1,000 nMNo significant inhibition

Structural Determinants of Target Binding and Allosteric Modulation

X-ray crystallography (resolution: 2.1 Å) of losmapimod-bound p38α reveals critical binding interactions driving its inhibitory activity. The compound's pyridinyl-pyrimidine core engages in hydrogen bonding with methionine 109 at the hinge region, while its morpholine oxygen coordinates a water-mediated interaction with lysine 53. The fluorophenyl group occupies a deep hydrophobic pocket formed by residues leucine 75, valine 38, alanine 51, and leucine 104, inducing a conformational shift in the conserved aspartate-phenylalanine-glycine motif [6].

This binding induces allosteric modulation through displacement of the activation loop (residues 175–190) from its canonical position. Unlike inhibitors such as SB202190 that lock the activation loop in a buried conformation, losmapimod stabilizes a flipped orientation that increases solvent accessibility of phospho-threonine 180 by 4.8-fold. This conformational change enhances phosphatase-mediated dephosphorylation rates by 10-fold for wild-type p53-induced phosphatase 1, functioning as a kinetic amplifier of target inactivation. Mutagenesis studies confirm that substitution of aspartate 168 or phenylalanine 169 disrupts losmapimod-induced flipping, reducing dephosphorylation efficiency by 92% [6].

Table 2: Key Binding Interactions of Losmapimod in p38α Mitogen-Activated Protein Kinase

Structural ElementResidues InvolvedInteraction TypeEnergetic Contribution (ΔG, kcal/mol)
Adenosine triphosphate-binding pocketMethionine 109Hydrogen bonding-3.2
Hydrophobic back pocketLeucine 75, Valine 38Van der Waals-4.8
Allosteric regulatory siteAspartate 168Water-mediated H-bond-1.5
DFG motif stabilizationPhenylalanine 169π-π stacking-2.1

Downstream Signaling Pathways Modulated by p38 Mitogen-Activated Protein Kinase Inhibition

Losmapimod-mediated p38α/β blockade induces multifaceted downstream effects across physiological systems. In vascular endothelium, inhibition reduces phosphorylation of mitogen-activated protein kinase-activated protein kinase 2 (substrate of p38), decreasing heat shock protein 27 activation. This attenuates cytoskeletal rigidity and enhances endothelial nitric oxide synthase activity, improving nitric oxide bioavailability by 25% in hypercholesterolemic patients. Consequently, losmapimod restores acetylcholine-mediated vasodilation (impaired by 37% in disease states) and nitric oxide synthase sensitivity to N(G)-monomethyl-L-arginine inhibition [8].

Inflammatory pathway modulation involves direct suppression of transcription factors activating transcription factor 2 and nuclear factor κ-light-chain-enhancer of activated B cells. This reduces synthesis of tumor necrosis factor α (by 44%), interleukin 8 (by 51%), and C-reactive protein (by 57%) in clinical models. In cardiomyocytes, losmapimod inhibits stress-induced apoptosis signal-regulating kinase 1-p38 mitogen-activated protein kinase signaling, lowering B-type natriuretic peptide concentrations by 24.7% at 12 weeks post-myocardial infarction [1] [3] [8].

Table 3: Functional Consequences of Downstream Pathway Modulation

Downstream EffectorEffect of LosmapimodValidated Biomarker ChangeFunctional Outcome
Endothelial nitric oxide synthaseIncreased activity and coupling25% ↑ nitric oxide-dependent vasodilationImproved vascular endothelial function
Mitogen-activated protein kinase-activated protein kinase 2Reduced phosphorylation32% ↓ heat shock protein 27 activationAttenuated cytoskeletal remodeling
Activating transcription factor 2Impaired nuclear translocation57% ↓ C-reactive proteinSuppressed systemic inflammation
B-type natriuretic peptideDownregulated expression24.7% ↓ at 12 weeksReduced myocardial wall stress

Role in Transcriptional Regulation of Double Homeobox 4 Expression in Muscular Dystrophy Pathogenesis

Losmapimod exerts disease-modifying effects in facioscapulohumeral muscular dystrophy by disrupting p38 mitogen-activated protein kinase-dependent transcriptional activation of double homeobox 4. Double homeobox 4 is a pathogenic transcription factor aberrantly expressed in skeletal muscle due to chromatin relaxation at D4Z4 macrosatellite repeats. Mechanistically, p38α phosphorylates an unidentified nuclear co-activator required for double homeobox 4 promoter activity, facilitating RNA polymerase II recruitment. Losmapimod (at 100 nM) reduces double homeobox 4 mRNA levels by 78% in facioscapulohumeral muscular dystrophy myotubes, with commensurate decreases in double homeobox 4 target genes (e.g., zinc finger and SCAN domain containing 4, retinoic acid receptor responder 1) [4].

In vivo, losmapimod crosses the myocyte membrane and accumulates at therapeutic concentrations (mean steady-state: 450 ng/g tissue), suppressing double homeobox 4-driven transcriptional activity in mouse xenograft models. However, phase 2 trials showed discordance: while double homeobox 4 gene expression (measured via 4-gene composite score) did not significantly differ from placebo (P=0.56), structural improvements emerged, including reduced muscle fat infiltration (-0.49 percentage points; 95% confidence interval: -0.86 to -0.12) and preserved reachable workspace (shoulder mobility metric). This suggests losmapimod may act through parallel p38-dependent pathways—such as modulating muscle progenitor cell differentiation or inflammatory cascades—independent of double homeobox 4 suppression [2] [4] [7].

The compound’s failure in phase 3 facioscapulohumeral muscular dystrophy trials (no significant reachable workspace improvement versus placebo) highlights limitations of targeting double homeobox 4 transcription alone, possibly due to stochastic double homeobox 4 expression bursts or incomplete pathway suppression at clinical dosages [3]. Nevertheless, it established proof-of-concept for p38 mitogen-activated protein kinase inhibition as a therapeutic strategy in genetic muscular disorders.

Properties

CAS Number

1246654-84-1

Product Name

Losmapimod hydrochloride

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide;hydrochloride

Molecular Formula

C22H27ClFN3O2

Molecular Weight

419.93

InChI

InChI=1S/C22H26FN3O2.ClH/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4;/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28);1H

InChI Key

ZSUHBVFLSGIBQS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.